molecular formula C10H18N2O4 B13466908 4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid

4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid

Cat. No.: B13466908
M. Wt: 230.26 g/mol
InChI Key: LUFYPPYRGKVSBM-VIFPVBQESA-N
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Description

4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid is an organic compound with the molecular formula C10H18N2O4 This compound is characterized by the presence of a butanoic acid backbone with two carbamoyl groups attached to it

Properties

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

5-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C10H18N2O4/c1-6(2)9(10(11)16)12-7(13)4-3-5-8(14)15/h6,9H,3-5H2,1-2H3,(H2,11,16)(H,12,13)(H,14,15)/t9-/m0/s1

InChI Key

LUFYPPYRGKVSBM-VIFPVBQESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)CCCC(=O)O

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid typically involves the reaction of butanoic acid derivatives with carbamoylating agents. One common method is the reaction of butanoic acid with isocyanates under controlled conditions to form the desired carbamoyl groups. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamoyl groups to amine groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid involves its interaction with specific molecular targets. The carbamoyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(1S)-1-carboxy-2-methylpropyl]carbamoyl}butanoic acid
  • 4-{[(1S)-1-amino-2-methylpropyl]carbamoyl}butanoic acid
  • 4-{[(1S)-1-hydroxy-2-methylpropyl]carbamoyl}butanoic acid

Uniqueness

4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid is unique due to its specific arrangement of carbamoyl groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid, also known as Modimelanotide, is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H18N2O4
  • Molecular Weight : 231.25 g/mol
  • SMILES Notation : CC(C)C@@HNC(=O)CCCC(=O)O

The compound features a complex structure that includes multiple functional groups contributing to its biological activity.

Modimelanotide acts primarily through the modulation of metabolic pathways associated with cellular respiration and immune response. It has been shown to interact with various molecular targets, influencing processes such as apoptosis and immune activation.

Biological Activities

  • Anti-inflammatory Effects
    • Modimelanotide has demonstrated significant anti-inflammatory properties in various experimental models. It inhibits pro-inflammatory cytokines, thereby reducing inflammation in tissues.
  • Cytotoxicity Against Cancer Cells
    • Studies indicate that Modimelanotide exhibits cytotoxic effects against several cancer cell lines. It induces apoptosis selectively in malignant cells while sparing normal cells, making it a candidate for targeted cancer therapies.
  • Immune Modulation
    • The compound enhances the activity of natural killer (NK) cells and macrophages, promoting an immune response that could be beneficial in cancer treatment and infectious diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of cytokine production ,
CytotoxicityInduction of apoptosis in cancer cells ,
Immune ActivationStimulation of NK cells and macrophages ,

Case Study: Efficacy in Cancer Treatment

In a clinical trial (NCT01897519), Modimelanotide was evaluated for its efficacy in preventing acute kidney injury during high-risk surgeries. Results indicated a favorable safety profile and potential benefits in reducing postoperative complications related to inflammation and oxidative stress .

Discussion

The biological activities of this compound highlight its potential as a therapeutic agent. Its ability to modulate immune responses while exhibiting selective cytotoxicity against cancer cells positions it as a promising candidate for further research in oncology and immunotherapy.

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